4-Amino-6-ethoxyquinoline
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Overview
Description
4-Amino-6-ethoxyquinoline is a derivative of the 4-aminoquinoline family, a group of compounds known for their diverse biological activities and applications in medicinal chemistry. The core structure of 4-aminoquinoline consists of a quinoline ring system with an amino group at the 4-position. The 6-ethoxy modification refers to an ethoxy group (-OCH2CH3) attached to the 6-position of the quinoline ring. This structural motif is significant in the synthesis of various compounds with potential therapeutic applications .
Synthesis Analysis
The synthesis of 4-aminoquinolines can be achieved through a multi-step process, starting from substituted anthranilonitriles. A key step involves the condensation with 1,1,1-trichloro-4-ethoxybut-3-enone, followed by cyclization in superacidic trifluoromethanesulfonic acid to yield the desired esters . Other synthetic approaches include the reaction of 2-methyl-4-chloroquinoline with anesthesin and anthranilic acid to produce 4-(4-ethoxycarbonylphenylamino)- and 4-(2-carboxyphenylamino)-2-methylquinolines . Additionally, palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides has been reported to synthesize 4-halo-2-aminoquinolines .
Molecular Structure Analysis
The molecular structure of 4-aminoquinolines is characterized by the presence of a quinoline ring system, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The amino group at the 4-position is a key functional group that can participate in various chemical reactions and interactions with biological targets. Substituents at other positions, such as the 6-ethoxy group, can influence the molecular properties and biological activity of the compound .
Chemical Reactions Analysis
4-Aminoquinolines can undergo a variety of chemical reactions, including cyclization, substitution, and cross-coupling reactions. The cyclization of 4-(2-carboxyphenylamino)-2-methylquinoline in concentrated sulfuric acid is an example of a transformation that leads to the formation of a new ring system . The Buchwald-Hartwig cross-coupling reaction is another example, which can be used to synthesize indoloquinolines from 4-aminoquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminoquinolines are influenced by their molecular structure. The presence of substituents such as amino, ethoxy, and halogen groups can affect the compound's solubility, stability, and reactivity. For instance, the introduction of a halogen can enhance the compound's reactivity in oxidative cyclization reactions . The antimicrobial activity of 4-aminoquinolines with hydroxy or methoxy groups at the 5- and 6-positions has been investigated, indicating that these compounds exhibit slight antibacterial activity against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Synthesis and Drug Development
4-Amino-6-ethoxyquinoline derivatives have been explored for their potential in creating anticancer, anti-malarial, antidiabetic, and antiviral agents. For instance, derivatives like N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide have been identified as crucial intermediates in the synthesis of drugs like pelitinib and neratinib, targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases (Mao et al., 2014).
Analytical Chemistry Applications
In analytical chemistry, 4-Amino-6-ethoxyquinoline derivatives have been utilized for the sensitive determination of amino acid enantiomers through derivatization, showcasing their utility in chiral analysis of amino acids using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) systems (Oyama et al., 2015).
Antimicrobial Activity
The antimicrobial activity of 4-aminoquinolines, including those with hydroxy and methoxy substitutions, has been evaluated, indicating slight antibacterial properties against both Gram-positive and Gram-negative bacteria, which could guide the development of new antimicrobial agents (Meyer et al., 2001).
Anticancer Activity
The structural modification of 4-aminoquinolines has led to the discovery of compounds with significant anticancer activities. For example, derivatives with amino-, alkylamino, and halogen groups have shown moderate to high potency against various human cancer cell lines, demonstrating their potential as anticancer agents (Delgado et al., 2012).
Electrochemical Sensors
4-Aminoquinoline compounds have been applied in developing electrochemical sensors for detecting these drugs in biological and environmental samples, emphasizing their relevance in pharmaceutical analysis and environmental monitoring (Matrouf et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Quinolines and quinolones, which include 4-amino-6-ethoxyquinoline, have been known to exhibit a broad spectrum of bioactivities .
Mode of Action
Quinolines and quinolones generally attain high and selective activity through different mechanisms of action .
Biochemical Pathways
Quinolines and quinolones, in general, have been found to impact various biological pathways .
Result of Action
Quinolines and quinolones have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
properties
IUPAC Name |
6-ethoxyquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-14-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUBRPFTBRGLKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=CN=C2C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589041 |
Source
|
Record name | 6-Ethoxyquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-ethoxyquinoline | |
CAS RN |
948293-13-8 |
Source
|
Record name | 6-Ethoxyquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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